molecular formula C8H6BrClN2 B3034378 5-bromo-7-chloro-2-methyl-1H-benzimidazole CAS No. 16429-40-6

5-bromo-7-chloro-2-methyl-1H-benzimidazole

Cat. No.: B3034378
CAS No.: 16429-40-6
M. Wt: 245.50
InChI Key: GKVOLHHLAUQFCN-UHFFFAOYSA-N
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Description

5-bromo-7-chloro-2-methyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. The presence of bromine, chlorine, and methyl groups in the structure of this compound makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-2-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-bromo-2-chloroaniline with 2-methylbenzimidazole in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-chloro-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzimidazole-based compounds.

Scientific Research Applications

5-bromo-7-chloro-2-methyl-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-7-chloro-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzimidazole: Lacks the bromine and chlorine substituents, resulting in different chemical properties and biological activities.

    5-bromo-2-methylbenzimidazole: Contains a bromine atom but lacks the chlorine substituent.

    7-chloro-2-methylbenzimidazole: Contains a chlorine atom but lacks the bromine substituent.

Uniqueness

The presence of both bromine and chlorine atoms in 5-bromo-7-chloro-2-methyl-1H-benzimidazole makes it unique compared to its analogs

Properties

IUPAC Name

6-bromo-4-chloro-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVOLHHLAUQFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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